molecular formula C70H114O34 B2542287 Clematichinenoside C CAS No. 177912-24-2

Clematichinenoside C

Cat. No. B2542287
CAS RN: 177912-24-2
M. Wt: 1499.648
InChI Key: COIHWEMJSUDENE-KRLWGZMRSA-N
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Description

Clematichinenoside C is a triterpenoid saponin isolated from the roots of Clematis chinensis . It belongs to the category of natural compounds and has a molecular formula of C70H114O34 .


Molecular Structure Analysis

The molecular structure of Clematichinenoside C is complex, with a molecular weight of 1499.65 . It belongs to the chemical family of Triterpenoids .


Chemical Reactions Analysis

Clematichinenoside C has been found to have significant effects in various biological reactions. For instance, it has been shown to attenuate hypoxia/reoxygenation-induced H9c2 cardiomyocyte apoptosis via a mitochondria-mediated signaling pathway . It also plays a role in the inflammatory response in Ox-LDL-Induced RAW264.7 Cells .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Properties

Clematichinenoside AR (C-AR), a triterpene saponin isolated from Clematis manshurica, is used in traditional Chinese medicine for arthritis treatment. It has demonstrated anti-inflammatory and immunosuppressive properties. Research has shown its effectiveness in inhibiting synovial fibrosis by suppressing succinate-associated NLRP3 inflammasome activation, thereby preventing myofibroblast activation and fibrosis in arthritis (Li et al., 2016).

Metabolism in Intestinal Microflora

A study on the metabolism of C-AR in rat intestinal microflora revealed that C-AR is extensively metabolized, with deglycosylation being the primary pathway. This metabolism plays a significant role in its pharmacological effects (Feng Li et al., 2013).

Cardioprotective Effects

Clematichinenoside has been shown to have a protective effect against ischemia/reperfusion injury in the heart. It attenuates myocardial infarction and improves cardiac function, primarily through its antioxidant effects and by restoring the balance between different forms of nitric oxide synthase (Rui Zhang et al., 2013).

Rheumatoid Arthritis Treatment

Clematichinenoside AR has been found to exert dose-dependent therapeutic effects on rheumatoid arthritis. Its mechanism involves altering metabolic pathways related to the disease, such as glycerophospholipid catabolism, sphingolipid metabolism, and arachidonic acid metabolism (Rui Li et al., 2017).

Modulation of PI3K/Akt Signaling and TNF-α in Arthritis

The anti-arthritic effects of clematichinenoside are linked to the modulation of the PI3K/Akt signaling pathway and TNF-α. It has shown promising results in reducing inflammation and improving symptoms in rat models of rheumatoid arthritis (W. Han et al., 2013).

Antagonistic Effects Against TNF-α-Induced Cytotoxicity

Clematichinenoside AR shows protective effects against inflammation and cytotoxicity induced by TNF-α. This includes decreasing the secretion of inflammatory cytokines and mitigating apoptosis induced by TNF-α in various cell models (Ying Xiong et al., 2019).

Neuroprotective Effects

Clematichinenoside AR has been observed to facilitate the recovery of neurological and motor functions in rats after cerebral ischemic injury. It appears to act through inhibiting the Notch/NF-κB pathway, leading to reduced inflammation and improved neuronal survival (Dan Xu et al., 2019).

Mechanism of Action

The mechanism of action of Clematichinenoside C involves its interaction with various biological pathways. For example, it has been found to inhibit the formation of foam cells and cholesterol accumulation but promote cholesterol efflux by upregulating ABCA1/ABCG1 in ox-LDL-induced RAW264.7 macrophages . It also decreases the production of inflammatory cytokines by blunting the activation of the NLRP3 inflammasome and inducing autophagy .

Safety and Hazards

While handling Clematichinenoside C, it is advised to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and sources of ignition should be kept away. Prolonged or repeated exposure should also be avoided .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(99-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(40(76)30(73)23-91-63)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)43(79)34(25-93-58)98-60-50(86)45(81)41(77)31(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIHWEMJSUDENE-AQQAMTNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H114O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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